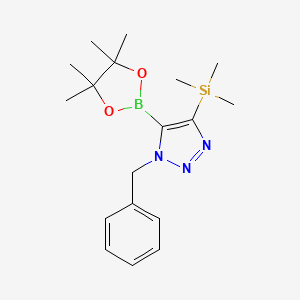
6-Dimethylamino-4-trifluoromethyl-pyridine-2-carbonitrile
Descripción general
Descripción
6-Dimethylamino-4-trifluoromethyl-pyridine-2-carbonitrile is a chemical compound with the molecular formula C9H8F3N3 . It is used in the development of agrochemical and pharmaceutical compounds .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, which includes 6-Dimethylamino-4-trifluoromethyl-pyridine-2-carbonitrile, is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of 6-Dimethylamino-4-trifluoromethyl-pyridine-2-carbonitrile consists of a pyridine ring with a trifluoromethyl group, a dimethylamino group, and a carbonitrile group .Chemical Reactions Analysis
Trifluoromethylpyridines, including 6-Dimethylamino-4-trifluoromethyl-pyridine-2-carbonitrile, are key structural motifs in active agrochemical and pharmaceutical ingredients . They are synthesized through various chemical reactions, including nucleophilic aromatic substitution (SNAr) reactions .Aplicaciones Científicas De Investigación
Structural and Synthesis Studies
- Structure and Synthesis Analysis : Research has explored the structure and synthesis processes of pyridine derivatives, including those related to 6-dimethylamino-4-trifluoromethyl-pyridine-2-carbonitrile. Studies like those by Gorobets et al. (2009) and Cetina et al. (2010) have contributed to understanding the structural aspects and synthesis pathways of these compounds, providing a foundation for further exploration in various scientific applications (Gorobets et al., 2009); (Cetina et al., 2010).
Catalysis and Chemical Reactions
- Catalysis and Synthesis : Studies such as those by Rahmani et al. (2018) have investigated the use of pyridine derivatives in catalysis, highlighting their efficiency in synthesizing various chemical compounds under specific conditions. This showcases the potential of 6-dimethylamino-4-trifluoromethyl-pyridine-2-carbonitrile derivatives in facilitating complex chemical reactions (Rahmani et al., 2018).
Advanced Material Development
- Materials Science Applications : Research by Channapur et al. (2019) indicates the role of related pyridine derivatives in the development of new materials. Their work on synthesizing novel intermediates for the creation of trifluoromethylated azaindazole derivatives points towards the utility of these compounds in materials science (Channapur et al., 2019).
Pharmaceutical and Medicinal Chemistry
- Drug Development and Pharmacology : Pyridine derivatives, related to 6-dimethylamino-4-trifluoromethyl-pyridine-2-carbonitrile, have been explored in pharmaceutical and medicinal chemistry. Studies like those conducted by Flefel et al. (2018) have delved into the synthesis of novel pyridine derivatives, assessing their potential in pharmacological applications, including antimicrobial and antioxidant activities (Flefel et al., 2018).
Optical and Electronic Properties
- Optoelectronic Applications : The research by Roushdy et al. (2019) demonstrates the relevance of pyridine carbonitrile derivatives in optoelectronics, indicating their potential in developing optoelectronic devices due to their unique electronic and optical properties (Roushdy et al., 2019).
Direcciones Futuras
Propiedades
IUPAC Name |
6-(dimethylamino)-4-(trifluoromethyl)pyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3N3/c1-15(2)8-4-6(9(10,11)12)3-7(5-13)14-8/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNZOYGXACFHHSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=CC(=N1)C#N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Dimethylamino-4-trifluoromethyl-pyridine-2-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Chloro-2-[chloro(difluoro)-methoxy]-1-fluoro-benzene](/img/structure/B1404595.png)

![1-Chloro-3-[chloro(difluoro)-methoxy]-2-fluoro-benzene](/img/structure/B1404597.png)





![1-Chloro-4-[chloro(difluoro)-methoxy]-2-fluoro-benzene](/img/structure/B1404609.png)
![{[4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]methyl}amine dihydrochloride](/img/structure/B1404610.png)
![N-(4-{[(1-Tetrahydro-2H-pyran-4-yl-1H-pyrazol-4-yl)amino]sulfonyl}phenyl)acetamide](/img/structure/B1404613.png)
![N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)-2-furamide hydrochloride](/img/structure/B1404614.png)
![N-(3-allyl-2-imino-2,3-dihydrobenzo[d]thiazol-6-yl)acetamide hydrobromide](/img/structure/B1404616.png)
